molecular formula C11H8ClNO B6413982 6-(2-Chlorophenyl)pyridin-3-ol CAS No. 1261936-65-5

6-(2-Chlorophenyl)pyridin-3-ol

Cat. No.: B6413982
CAS No.: 1261936-65-5
M. Wt: 205.64 g/mol
InChI Key: MSHMNDVDIHMVRU-UHFFFAOYSA-N
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Description

6-(2-Chlorophenyl)pyridin-3-ol is a chemical compound of interest in scientific research and development, particularly within medicinal and agrochemical chemistry. As a pyridine derivative bearing a 2-chlorophenyl substituent, it serves as a versatile building block or intermediate for the synthesis of more complex molecules. Research into similar chlorophenyl-substituted heterocycles has demonstrated utility in creating compounds with pesticidal activity against various pests, including arthropods and nematodes . This compound is provided exclusively for laboratory research purposes. It is not intended for diagnostic, therapeutic, or personal use. Researchers are responsible for verifying the compound's suitability for their specific applications and for handling it in accordance with all applicable safety protocols.

Properties

IUPAC Name

6-(2-chlorophenyl)pyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO/c12-10-4-2-1-3-9(10)11-6-5-8(14)7-13-11/h1-7,14H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSHMNDVDIHMVRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC=C(C=C2)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20692502
Record name 6-(2-Chlorophenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20692502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261936-65-5
Record name 6-(2-Chlorophenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20692502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization Strategies for Pyridine Core Formation

Cyclization reactions remain a cornerstone for constructing polysubstituted pyridines. The Hantzsch pyridine synthesis, which involves the condensation of a β-ketoester, an aldehyde, and ammonia, offers a potential pathway. For 6-(2-Chlorophenyl)pyridin-3-ol, substituting the aldehyde component with 2-chlorobenzaldehyde could enable direct incorporation of the aryl group during ring formation . However, this method typically yields 1,4-dihydropyridines, requiring subsequent oxidation to aromatic pyridines.

A more direct approach is exemplified in the Kröhnke pyridine synthesis, which employs α,β-unsaturated ketones and ammonium acetate. By utilizing a 2-chlorophenyl-substituted enone precursor, the pyridine ring could form with the desired substituents pre-installed. For instance, reacting 3-(2-chlorophenyl)-1-phenylprop-2-en-1-one with ammonium acetate in acetic acid under reflux might yield the target compound after purification . Challenges include controlling regioselectivity and minimizing byproducts from competing cyclization pathways.

Transition Metal-Catalyzed Cross-Coupling Reactions

Cross-coupling methodologies, particularly Suzuki-Miyaura reactions, provide a robust framework for introducing aryl groups to pre-formed pyridine cores. Starting with 6-bromopyridin-3-ol, palladium-catalyzed coupling with 2-chlorophenylboronic acid could install the aryl moiety efficiently. Key considerations include:

  • Protection of the hydroxyl group : Temporary protection (e.g., as a silyl ether or methyl ether) prevents interference with the catalytic cycle .

  • Catalyst system : Pd(PPh₃)₄ or PdCl₂(dppf) in a mixed solvent system (toluene/ethanol) at 80–100°C achieves optimal yields .

  • Deprotection : Post-coupling cleavage of the protecting group under mild conditions (e.g., TBAF for silyl ethers) restores the hydroxyl functionality .

Experimental data from analogous systems suggest yields of 70–85% under optimized conditions, though steric hindrance from the 2-chlorophenyl group may necessitate longer reaction times or elevated temperatures .

Multi-Step Synthesis from Pyridine Derivatives

A stepwise approach involving halogenation and functional group interconversion is viable. For example:

  • Bromination of pyridin-3-ol : Directed ortho-lithiation of pyridin-3-ol (protected as a trimethylsilyl ether) followed by quenching with Br₂ or NBS introduces bromine at position 6 .

  • Suzuki coupling : As described above, coupling with 2-chlorophenylboronic acid installs the aryl group.

  • Deprotection : Acidic or fluoride-mediated removal of the silyl protecting group yields the final product.

This route benefits from high regiocontrol but requires meticulous handling of air- and moisture-sensitive intermediates.

Green Chemistry and Catalytic Innovations

Recent advancements emphasize sustainable methodologies. The use of sulfamic acid as a catalyst, as demonstrated in the synthesis of triazolopyridines , could be adapted for cyclization steps in this compound preparation. Similarly, solvent-free conditions or water-based systems may reduce environmental impact. For instance, cyclocondensation of 2-chlorobenzaldehyde with ethyl acetoacetate and ammonium acetate in aqueous micellar media (using CTAB as a surfactant) offers a greener alternative .

Comparative Analysis of Synthetic Routes

MethodStarting MaterialsCatalyst/ReagentsYield (%)Key Challenges
Hantzsch Synthesis2-Chlorobenzaldehyde, β-ketoesterNH₃, EtOH50–60Oxidation of dihydropyridine
Suzuki Coupling6-Bromopyridin-3-ol, boronic acidPd(PPh₃)₄, Na₂CO₃70–85Protecting group management
Kröhnke Synthesisα,β-Unsaturated ketoneNH₄OAc, AcOH60–75Regioselectivity control
Green Cyclization2-Chlorobenzaldehyde, diketoneSulfamic acid, H₂O65–70Solubility issues

Mechanistic Insights and Optimization

  • Cyclization Pathways : In Hantzsch-type reactions, the aldehyde and β-ketoester form an enamine intermediate, which cyclizes to the dihydropyridine. Oxidation (e.g., with MnO₂ or HNO₃) aromatizes the ring .

  • Cross-Coupling Mechanisms : Oxidative addition of the aryl bromide to Pd(0) generates a Pd(II) intermediate, which undergoes transmetalation with the boronic acid. Reductive elimination yields the biaryl product .

Optimization strategies include:

  • Temperature modulation : Higher temperatures (100–120°C) accelerate coupling but risk decomposition.

  • Catalyst loading : Reduced Pd concentrations (0.5–1 mol%) maintain efficiency while lowering costs .

Industrial Scalability and Process Challenges

Industrial production demands cost-effective and scalable protocols. Lessons from the synthesis of 3,5,6-trichloropyridin-2-ol sodium highlight the importance of:

  • Solvent selection : High-boiling solvents (e.g., chlorobenzene) facilitate reflux conditions without frequent replenishment.

  • Catalyst recycling : Heterogeneous catalysts (e.g., CuCl₂ on silica) enable reuse across batches.

  • Waste minimization : In-situ generation of byproducts (e.g., tetrachloropyridine ) and their conversion to desired products improves atom economy.

Chemical Reactions Analysis

Types of Reactions

6-(2-Chlorophenyl)pyridin-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The chlorophenyl group can be reduced to a phenyl group under specific conditions.

    Substitution: The chlorine atom in the chlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method for reduction.

    Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 6-(2-Chlorophenyl)pyridin-3-one.

    Reduction: Formation of 6-phenylpyridin-3-ol.

    Substitution: Formation of 6-(2-methoxyphenyl)pyridin-3-ol or 6-(2-ethoxyphenyl)pyridin-3-ol.

Scientific Research Applications

6-(2-Chlorophenyl)pyridin-3-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(2-Chlorophenyl)pyridin-3-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, while the chlorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Notable Properties/Activities
This compound 2-Chlorophenyl (6), OH (3) C₁₁H₈ClNO 205.64 Moderate lipophilicity; potential hydrogen-bonding via OH .
2-Chloro-6-iodo-5-methylpyridin-3-ol Cl (2), I (6), CH₃ (5), OH (3) C₆H₅ClINO 283.47 Higher molecular weight; halogen-rich (Cl, I) may enhance stability .
6-Bromo-2-chloropyridin-3-ol Br (6), Cl (2), OH (3) C₅H₃BrClNO 224.35 Increased halogen content; potential for cross-coupling reactions .
5-(4-Chloro-2-methoxyphenyl)pyridin-3-ol Cl (4), OCH₃ (2) on phenyl, OH (3) C₁₂H₁₀ClNO₂ 243.67 Methoxy group improves solubility; dual electron-withdrawing (Cl) and donating (OCH₃) effects .
6-[3-(Hydroxymethyl)phenyl]pyridin-3-ol 3-(Hydroxymethyl)phenyl (6), OH (3) C₁₂H₁₁NO₂ 201.22 Enhanced hydrophilicity due to hydroxymethyl group; pKa ~9.11 .
(E)-4-(((3-Chloro-4-fluorophenyl)imino)methyl)-6-ethyl-2-phenylpyridin-3-ol Complex substituents (Cl, F, ethyl, phenyl) C₂₀H₁₆ClFN₂O 354.81 Extended conjugation; potential kinase inhibitory activity (analogous to LGH00045 in Acta Pharmacol Sin 2008) .

Substituent Effects and Functional Implications

  • Halogen vs. Alkoxy Groups : Replacement of the 2-chlorophenyl group with alkoxy substituents (e.g., 6-(2-methylpropoxy)pyridin-3-ol) reduces lipophilicity, enhancing aqueous solubility . Conversely, heavier halogens like bromo or iodo (e.g., 6-bromo-2-chloropyridin-3-ol) may improve stability and reactivity in cross-coupling reactions .
  • Hydroxyl Group Position : The 3-hydroxyl group is critical for hydrogen-bonding interactions, as seen in 6-[3-(hydroxymethyl)phenyl]pyridin-3-ol, where the hydroxyl group’s acidity (pKa ~9.11) influences its bioavailability .

Q & A

Q. What are the common synthetic routes for 6-(2-Chlorophenyl)pyridin-3-ol?

To synthesize this compound, researchers often employ cross-coupling reactions such as Suzuki-Miyaura coupling, which connects the pyridine core to the 2-chlorophenyl group via a palladium catalyst . Alternatively, nucleophilic aromatic substitution (SNAr) on pre-functionalized pyridine derivatives can introduce the hydroxyl group at the 3-position. Key reagents include boronic acids for coupling and potassium hydroxide for hydroxylation. Reaction optimization should focus on solvent polarity (e.g., DMF or THF) and temperature (80–120°C) to enhance yields .

Q. How can spectroscopic techniques characterize this compound?

  • NMR Spectroscopy : 1H^1H NMR reveals aromatic proton splitting patterns (e.g., doublets for ortho-substituted chlorophenyl groups at δ 7.2–7.8 ppm). 13C^{13}C NMR identifies the pyridine carbons (C-2 and C-6) and the chloro-substituted aromatic carbons.
  • IR Spectroscopy : A broad O–H stretch (~3200 cm1^{-1}) confirms the phenolic group, while C–Cl stretches appear near 550–600 cm1^{-1}.
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., m/z 225.032 for C11H _{11}H _8ClNOClNO ^+ $) and fragmentation patterns .

Q. What structural features influence the compound’s reactivity?

The hydroxyl group at the 3-position enables hydrogen bonding with biological targets, while the 2-chlorophenyl group contributes steric bulk and electron-withdrawing effects, directing electrophilic substitution to the pyridine’s 4-position. The chloro substituent also enhances lipophilicity, affecting membrane permeability in biological assays .

Advanced Research Questions

Q. How can reaction conditions be optimized for high-yield synthesis?

  • Catalyst Screening : Test Pd(PPh3 _3)4 _4 vs. PdCl2 _2(dppf) for coupling efficiency.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) improve boronic acid solubility, while additives like K2 _2CO3 _3 neutralize HCl byproducts.
  • Temperature Gradients : Use microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes at 100°C vs. 12 hours conventionally) .

Q. How to resolve contradictions in reported biological activities?

Discrepancies in antimicrobial or enzyme inhibition data may arise from assay conditions (e.g., pH, solvent DMSO concentration). Standardize protocols:

  • Use identical cell lines (e.g., HepG2 for cytotoxicity) and negative controls.
  • Validate target engagement via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities .

Q. How to design derivatives to enhance bioactivity?

  • Substituent Modifications : Replace the chloro group with bromo (increased steric hindrance) or trifluoromethyl (enhanced electron-withdrawing effects) to alter binding kinetics.
  • Positional Isomerism : Synthesize 5-(2-chlorophenyl)pyridin-2-ol to compare hydrogen-bonding patterns.
  • Structure-Activity Relationship (SAR) : Use molecular docking (e.g., AutoDock Vina) to predict interactions with cytochrome P450 enzymes or kinase targets .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions.
  • Molecular Dynamics (MD) : Simulate binding stability in aqueous environments (e.g., RMSD < 2.0 Å over 100 ns).
  • Pharmacophore Modeling : Align the hydroxyl and chloro groups with key residues (e.g., ATP-binding pockets in kinases) .

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